molecular formula C12H4Cl6 B1345201 2,3,3',4',5,6-Hexachlorobiphenyl CAS No. 74472-44-9

2,3,3',4',5,6-Hexachlorobiphenyl

Cat. No.: B1345201
CAS No.: 74472-44-9
M. Wt: 360.9 g/mol
InChI Key: ZAGRQXMWMRUYRB-UHFFFAOYSA-N
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Description

2,3,3’,4’,5,6-Hexachlorobiphenyl is an organic chemical that belongs to a group of compounds called polychlorinated biphenyls . It is a light yellow, soft, sticky resin . It has been used for wearable monitoring devices to detect environmental chemical exposure .


Molecular Structure Analysis

The IUPAC name of 2,3,3’,4’,5,6-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene and its molecular formula is C12H4Cl6 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

2,3,3’,4’,5,6-Hexachlorobiphenyl has a boiling point of 385-420 °C . Its flash point lies around 141 °C and its melting point around 150 °C . It has a density of 1.5940 (rough estimate) and a refractive index of 1.6270 (rough estimate) .

Scientific Research Applications

Metabolism and Excretion

  • Hexachlorobiphenyls (including variants like 2,3,3',4',5,6-Hexachlorobiphenyl) undergo specific metabolic processes in organisms. Studies have shown that the position of chlorine atoms significantly affects the metabolism and excretion rate of these compounds in rats. For example, isomers without vicinal unsubstituted carbon atoms are metabolized and excreted more slowly compared to those with such atoms, indicating a dependence on the biphenyl ring's chlorine substitution position rather than its degree (Kato, McKinney, & Matthews, 1980).

Enzyme Induction

  • Hexachlorobiphenyls can influence hepatic microsomal enzymes. Specific PCB congeners, including this compound, have been used to study the rules governing the structure-activity relationship for enzyme inducers. These compounds' effects on drug-metabolabolizing enzymes can be assessed by measuring various enzyme activities and changes in cytochrome P-450. The structural diversity of these compounds highlights the complexity of predicting their impact on biological systems (Parkinson, Robertson, Safe, & Safe, 1980).

Effects on Mitosis

  • Certain polychlorinated biphenyls, including hexachlorobiphenyl isomers, have been found to induce aberrant mitosis in Chinese hamster cells. This activity depends on specific structural characteristics, such as ortho-chlorine substitutions, and can be influenced by cytochrome P450 enzymes. Such findings suggest these compounds' potential role in cellular disturbances and possible toxicological implications (Jensen, Wiberg, Klasson-Wehler, & Onfelt, 2000).

Solubility and Supercritical Fluids

  • The solubility of various polychlorinated biphenyl congeners, including hexachlorobiphenyls, has been studied in supercritical fluids like carbon dioxide. This research is essential for understanding the environmental behavior and remediation strategies of these persistent organic pollutants (Anitescu & Tavlarides, 1999).

Environmental Degradation

  • Research on the degradation pathways of PCBs, including hexachlorobiphenyls, is crucial for addressing environmental contamination. Studies have investigated methods like the sodium dispersion method to dechlorinate PCBs, shedding light on potential approaches to mitigate their environmental impact (Noma, Mitsuhara, Matsuyama, & Sakai, 2007).

Mechanism of Action

The primary mechanism of action of similar compounds, based on studies with Bacillus megatherium, is to inhibit the membrane-bound part of the electron transport chain, respiratory D-lactate dehydrogenase . They induce leakage, cause protoplast lysis, and inhibit respiration .

Safety and Hazards

2,3,3’,4’,5,6-Hexachlorobiphenyl is a probable carcinogen . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

2,3,3’,4’,5,6-Hexachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound can induce or inhibit these enzymes, affecting the metabolism of other substances. Additionally, 2,3,3’,4’,5,6-Hexachlorobiphenyl can bind to the aryl hydrocarbon receptor, influencing gene expression related to detoxification processes .

Cellular Effects

2,3,3’,4’,5,6-Hexachlorobiphenyl has profound effects on various cell types and cellular processes. It can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. The compound has been shown to induce oxidative stress, leading to cellular damage and apoptosis. In liver cells, 2,3,3’,4’,5,6-Hexachlorobiphenyl can promote lipid accumulation, contributing to nonalcoholic fatty liver disease .

Molecular Mechanism

At the molecular level, 2,3,3’,4’,5,6-Hexachlorobiphenyl exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor, leading to the activation of various genes involved in detoxification and metabolic processes. The compound can also inhibit or activate cytochrome P450 enzymes, affecting the metabolism of other chemicals. Additionally, 2,3,3’,4’,5,6-Hexachlorobiphenyl can induce oxidative stress by generating reactive oxygen species, leading to cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4’,5,6-Hexachlorobiphenyl can change over time. The compound is relatively stable and does not degrade easily, leading to prolonged exposure and accumulation in biological systems. Long-term studies have shown that chronic exposure to 2,3,3’,4’,5,6-Hexachlorobiphenyl can lead to persistent oxidative stress, inflammation, and cellular damage .

Dosage Effects in Animal Models

The effects of 2,3,3’,4’,5,6-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and enzyme induction. At high doses, it can cause severe toxicity, including liver damage, immune suppression, and reproductive toxicity. Threshold effects have been observed, where certain doses lead to significant adverse effects .

Metabolic Pathways

2,3,3’,4’,5,6-Hexachlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion. The compound can also affect lipid metabolism, leading to altered lipid profiles and accumulation .

Transport and Distribution

Within cells and tissues, 2,3,3’,4’,5,6-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its distribution in the bloodstream. The compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature .

Subcellular Localization

2,3,3’,4’,5,6-Hexachlorobiphenyl is localized in various subcellular compartments, affecting its activity and function. It can accumulate in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The compound can also localize in mitochondria, leading to mitochondrial dysfunction and oxidative stress. Additionally, 2,3,3’,4’,5,6-Hexachlorobiphenyl can be found in the nucleus, where it influences gene expression .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-11(17)8(15)4-9(16)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGRQXMWMRUYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074233
Record name 2,3,3',4',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-44-9
Record name 2,3,3',4',5,6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4',5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54FDS4BNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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